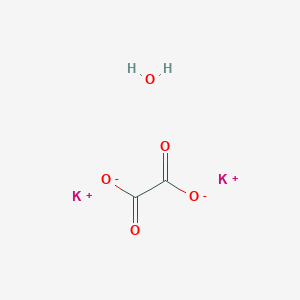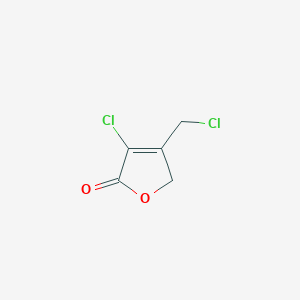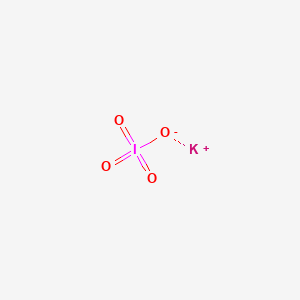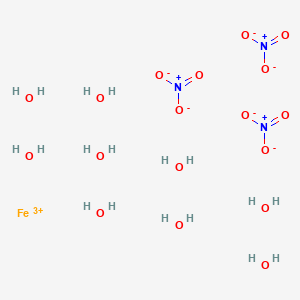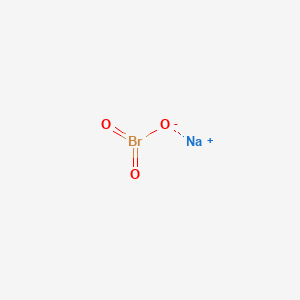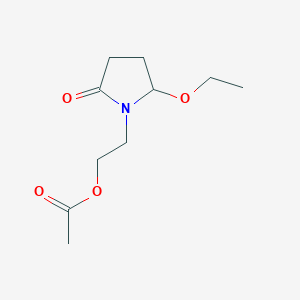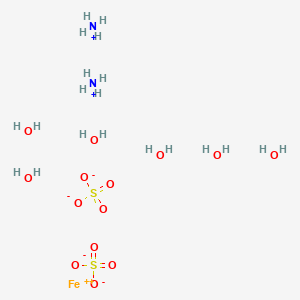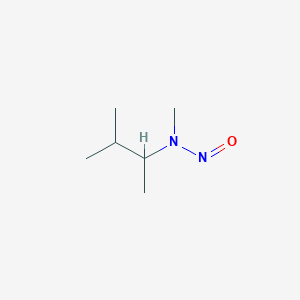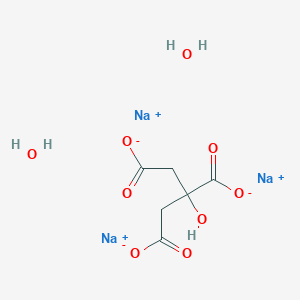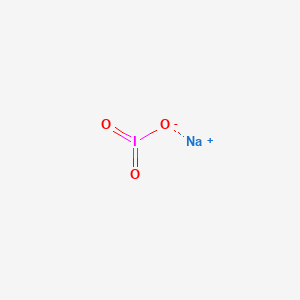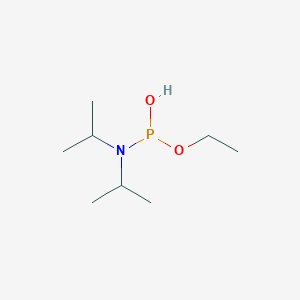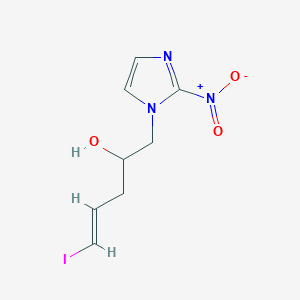
5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene, also known as EF5, is a chemical compound that is widely used in scientific research to study hypoxia, which is a condition of low oxygen levels in tissues. EF5 is a potent hypoxia marker that can be used to detect and measure hypoxia in living cells and tissues.
Mechanism Of Action
5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene is a hypoxia marker that is selectively reduced in hypoxic cells. The reduction of 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene in hypoxic cells produces a stable adduct that can be detected and measured by various methods, including immunohistochemistry, flow cytometry, and electron paramagnetic resonance spectroscopy. The mechanism of action of 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene is based on the fact that hypoxic cells have a lower oxygen concentration, which reduces the ability of 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene to be oxidized.
Biochemical And Physiological Effects
5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene has been shown to have a number of biochemical and physiological effects. In particular, 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and increase the sensitivity of cancer cells to radiation therapy. 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene has also been shown to reduce inflammation and oxidative stress in animal models of disease.
Advantages And Limitations For Lab Experiments
5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene has several advantages for lab experiments. It is a potent hypoxia marker that can be used to detect and measure hypoxia in living cells and tissues. 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene is also relatively easy to synthesize, and it can be purified by column chromatography. However, 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene has some limitations for lab experiments. It is a toxic compound that can cause cell death at high concentrations. 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene also has limited solubility in aqueous solutions, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for the use of 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene in scientific research. One direction is to develop new methods for detecting and measuring hypoxia in living cells and tissues. Another direction is to explore the potential therapeutic applications of 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene in the treatment of cancer, ischemia, and inflammation. Additionally, future research could focus on the development of new hypoxia markers that are more selective and less toxic than 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene.
Synthesis Methods
The synthesis of 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene involves the reaction of 5-bromo-4-hydroxy-1-penten-1-one with 2-nitroimidazole in the presence of iodine and base. The reaction yields 5-(2-nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene, which can be purified by column chromatography.
Scientific Research Applications
5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene is widely used in scientific research to study hypoxia in living cells and tissues. Hypoxia is a common feature of many diseases, including cancer, ischemia, and inflammation. 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene can be used to detect and measure hypoxia in living cells and tissues, which can provide valuable information for the diagnosis, treatment, and prevention of these diseases.
properties
CAS RN |
133933-39-8 |
|---|---|
Product Name |
5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene |
Molecular Formula |
C8H10IN3O3 |
Molecular Weight |
323.09 g/mol |
IUPAC Name |
(E)-5-iodo-1-(2-nitroimidazol-1-yl)pent-4-en-2-ol |
InChI |
InChI=1S/C8H10IN3O3/c9-3-1-2-7(13)6-11-5-4-10-8(11)12(14)15/h1,3-5,7,13H,2,6H2/b3-1+ |
InChI Key |
AMKWMUJLUNEXPP-RMKMGNDCSA-N |
Isomeric SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(C/C=C/I)O |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(CC=CI)O |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(CC=CI)O |
synonyms |
5-(2-nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene 5-(2-nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene, 131I-labeled 5-IVM iodovinylmisonidazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





